![molecular formula C14H17N3 B12687876 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-31-7](/img/structure/B12687876.png)
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is an organic compound with the molecular formula C14H17N3 It is a derivative of benzene, featuring two amine groups and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw material .
Industrial Production Methods
In industrial settings, the compound can be synthesized using a continuous flow process. This method involves the use of a microreactor system to optimize reaction conditions and achieve high yields. For example, a continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a crucial intermediate in the synthesis of various drug candidates.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism by which 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1,3-diamine: A precursor in the synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine.
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry where it serves as a key intermediate in drug synthesis.
Propriétés
Numéro CAS |
94213-31-7 |
|---|---|
Formule moléculaire |
C14H17N3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3 |
Clé InChI |
KSCQGJYKWUJKCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=C(C=CC=C2N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


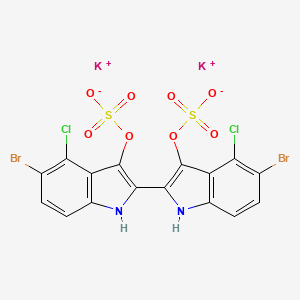
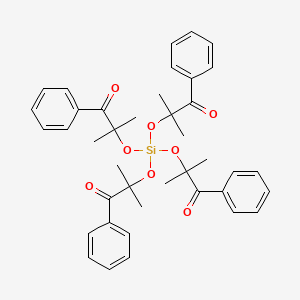
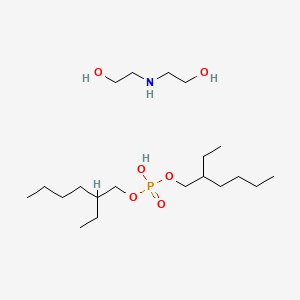
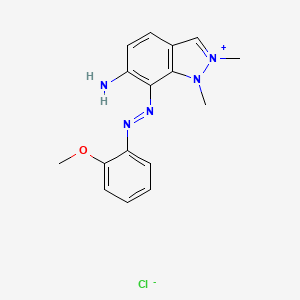
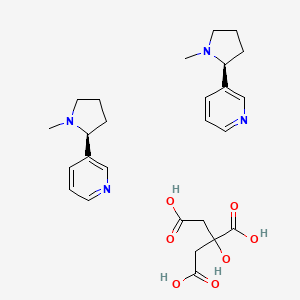



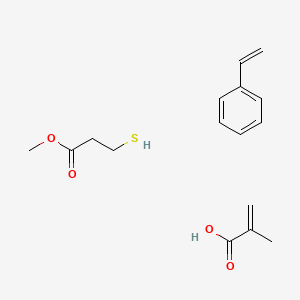
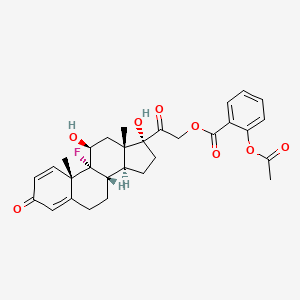

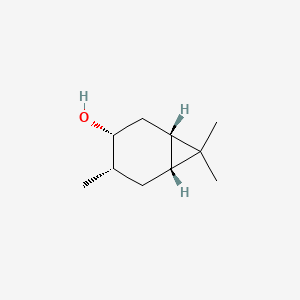

![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
